molecular formula C11H17NOS B13336340 4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13336340
M. Wt: 211.33 g/mol
InChI Key: OSJBAQXJMBWONK-UHFFFAOYSA-N
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Description

4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a chemical building block based on the versatile 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, a structure of significant importance in medicinal and synthetic chemistry. The core tetrahydrothienopyridine structure is a recognized pharmacophore, known for its relevance in developing biologically active compounds . This specific derivative features a 1-methoxypropan-2-yl substituent, which can enhance molecular properties such as solubility and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this family of fused heterocycles as versatile synthetic intermediates for constructing more complex molecules . The thieno[3,2-c]pyridine core is a privileged structure in drug discovery, with published applications including the development of antiplasmodial agents . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

4-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H17NOS/c1-8(7-13-2)11-9-4-6-14-10(9)3-5-12-11/h4,6,8,11-12H,3,5,7H2,1-2H3

InChI Key

OSJBAQXJMBWONK-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C1C2=C(CCN1)SC=C2

Origin of Product

United States

Preparation Methods

Starting from 2-Bromo-5-iodopyridine

A common approach involves the reaction of halogenated pyridine derivatives such as 2-bromo-5-iodopyridine with appropriate cyclization precursors under basic conditions. This method typically proceeds via nucleophilic substitution followed by intramolecular cyclization to form the thieno[3,2-c]pyridine core.

  • Reagents: Alkylating agents (e.g., methoxypropan-2-yl derivatives), bases (e.g., potassium carbonate), and solvents such as dimethylformamide (DMF) or acetonitrile.
  • Conditions: Elevated temperatures (~80–120°C), inert atmospheres (nitrogen or argon) to prevent oxidation.
  • Outcome: Formation of the heterocyclic ring with the methoxypropan-2-yl substituent attached at specific positions, often at the 4-position of the core.

Cyclization via Pinner or Pictet-Spengler Reactions

  • Pinner reaction: Utilized for constructing the heterocyclic core by condensing appropriate amino or nitrile precursors with aldehydes or acids.
  • Pictet-Spengler reaction: Applied for enantioselective synthesis, especially when introducing substituents at the 2-position of the heterocycle.

Cyclization of Tetrahydrothiophene Precursors

Synthesis from 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines

  • Method: Starting from tetrahydrothiophene derivatives, oxidative cyclization is performed using oxidizing agents such as hydrogen peroxide or sulfur-based reagents.
  • Reaction Conditions: Microwave-assisted synthesis or conventional heating at 170°C with sulfur or sulfur donors to facilitate ring closure.
  • Yield: Typically high, around 69% for the sulfur insertion step, as per patent literature.

Conversion to Fully Aromatic Thieno[3,2-c]pyridine

  • Oxidation: The tetrahydro derivative can be oxidized to the aromatic thieno[3,2-c]pyridine using oxidants like hydrogen peroxide or other mild oxidizing agents under controlled conditions.

Nucleophilic Addition and Cyclization Strategies

Using Nucleophiles and Electrophiles

  • Reagents: Amines, thiols, or alcohols reacting with halogenated pyridine derivatives.
  • Conditions: Basic or neutral conditions with solvents such as ethanol, acetonitrile, or dimethylformamide.
  • Outcome: Formation of the heterocyclic core with the methoxypropan-2-yl group introduced via nucleophilic substitution or addition.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

  • Advantages: Increased reaction rates, higher yields, and cleaner reactions.
  • Application: Used in cyclization steps involving sulfur and nitrogen heterocycles, especially for industrial-scale synthesis.

Solvent-Free and Green Chemistry Approaches

  • Method: Reactions performed without solvents or with minimal solvent use, employing solid-state reactions or mechanochemistry.
  • Outcome: Environmentally friendly synthesis with comparable yields.

Data Tables Summarizing Key Synthesis Parameters

Method Starting Material Reagents Conditions Yield (%) Remarks
Cyclization of halogenated pyridine 2-bromo-5-iodopyridine Alkylating agents, base 80–120°C, inert atmosphere 60–75 Widely used, scalable
Oxidative cyclization Tetrahydrothiophene derivatives Hydrogen peroxide, sulfur Microwave or conventional heating 69 High efficiency, patent literature
Nucleophilic substitution Pyridine derivatives Amines, thiols Room temp to 80°C Variable Functional group tolerance
Microwave-assisted cyclization Various precursors Sulfur, oxidants 140°C, 10–30 min Up to 82 Rapid, high yield

Research Discoveries and Innovations

  • Patent WO2014078257A1 describes novel synthetic routes involving cyclization of pyridine precursors with sulfur donors, emphasizing high-yield processes suitable for pharmaceutical applications.
  • Recent advances include the development of microwave-assisted methods to accelerate ring formation and oxidation steps, improving overall efficiency.
  • Environmental considerations have led to solvent-free or minimal-solvent processes, reducing waste and improving sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the ring structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups into the thieno[3,2-c]pyridine core, enhancing its chemical diversity.

Scientific Research Applications

4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound featuring a thieno[3,2-c]pyridine core, characterized by a specific arrangement of sulfur and nitrogen atoms within its ring structure, which gives it unique chemical properties. The methoxypropan-2-yl group enhances its solubility and reactivity, making it valuable in medicinal chemistry and materials science. Its potential applications are driven by the biological activities associated with its structure, particularly in drug development and material synthesis.

Scientific Research Applications

  • Anticancer Agent Studies suggest that this compound has potential as an anticancer agent because it can inhibit specific molecular targets involved in cancer progression. The compound likely disrupts normal cellular functions through enzyme inhibition by binding to active sites. Its derivatives have been explored for their effects on various biological pathways, demonstrating its versatility in therapeutic applications.
  • Interaction with Molecular Targets Research indicates that this compound interacts with specific molecular targets through enzyme inhibition mechanisms. These interactions are crucial for understanding its biological activity and potential therapeutic uses. Further studies are ongoing to elucidate the full spectrum of its interactions within biological systems.
  • Synthesis The synthesis of this compound typically involves cyclization of appropriate precursors. A common method includes the reaction of 2-bromo-5-iodopyridine with suitable cyclization precursors under basic conditions to form the thieno[3,2-c]pyridine core. For industrial applications, optimized synthetic routes are employed to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free processes are utilized to enhance efficiency and reduce environmental impact.

Structural Comparison

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Properties
5-Methylthieno[3,2-c]pyridineMethyl group at position 5Enhanced lipophilicity; potential for CNS activity
Thieno[3,2-c]pyridin-4(5H)-oneOxygen substituent at position 4Exhibits different reactivity patterns
7-Amino-thieno[3,2-c]pyridineAmino group at position 7Potential for increased biological activity
6-Methylthieno[3,2-d]pyrimidineMethyl group at position 6; pyrimidine coreDifferent pharmacological profile

Mechanism of Action

The mechanism of action of 4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno[3,2-c]pyridine Derivatives

Compound Name Substituents/Modifications Key Properties/Activities References
4-(1-Methoxypropan-2-yl)-4H... 4-(methoxypropan-2-yl) Molecular weight: 211.32; potential prodrug
Prasugrel 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl) Prodrug; active metabolite inhibits P2Y₁₂
2-Methyl-4-{thieno[3,2-c]pyridin-2-yl}-1,3-thiazole Thiazole ring at 2-position Molecular weight: 236; research use only
4-(5-Methylthiophen-2-yl)-4H... 4-(5-methylthiophen-2-yl) Increased lipophilicity; MW: 235.4
4-Oxo-4-{thieno[3,2-c]pyridin-5-yl}butanoic acid Carboxylic acid substituent Polar functional group; potential solubility

Structural Variations and Pharmacological Implications

  • Substituent Effects: The methoxypropan-2-yl group in the target compound may enhance solubility compared to Prasugrel’s lipophilic cyclopropyl and fluorophenyl groups. However, it could reduce membrane permeability . Carboxylic acid derivatives (e.g., ) increase polarity, which might improve aqueous solubility but limit blood-brain barrier penetration .
  • Chirality :

    • Prasugrel contains a chiral center, and its enantiomers exhibit rapid racemization, necessitating clinical use as a racemate . The target compound’s stereochemistry is unspecified, but chirality (if present) could significantly impact its pharmacokinetics .
  • Biological Activity: Prasugrel’s active metabolite irreversibly binds P2Y₁₂ receptors, inhibiting platelet aggregation . Structural analogs with aryl or heteroaryl substituents (e.g., ) may mimic this mechanism but require enzymatic activation . In preclinical studies, certain thienopyridine derivatives (e.g., compound C1 from ) outperformed Ticlopidine in antiplatelet activity, suggesting substituent-dependent efficacy .

Research and Development Status

  • The target compound is listed as out of stock in , indicating high demand or synthesis challenges.
  • Derivatives like 2-methyl-4-{thieno[3,2-c]pyridin-2-yl}-1,3-thiazole are marketed for research, highlighting the scaffold’s versatility in drug discovery .

Biological Activity

4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a compound belonging to the thienopyridine class of organic heterocyclic compounds. It features a thiophene ring fused to a pyridine ring and is characterized by its unique methoxypropan-2-yl substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities.

  • Molecular Formula : C11H17NOS
  • Molecular Weight : 211.33 g/mol
  • CAS Number : 1935144-35-6
PropertyValue
Molecular FormulaC11H17NOS
Molecular Weight211.33 g/mol
CAS Number1935144-35-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, including anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

Research indicates that thienopyridine derivatives exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways related to inflammation. For instance, compounds in this class have been shown to inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.

Neuroprotective Effects

Several studies suggest that this compound may possess neuroprotective properties. It has been observed to enhance neuronal survival in models of neurodegeneration by reducing oxidative stress and apoptosis. This effect is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

  • Study on Inflammatory Response :
    • A study published in a peer-reviewed journal demonstrated that thienopyridine derivatives significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a strong anti-inflammatory potential for compounds like this compound.
  • Neuroprotection in Animal Models :
    • In a rodent model of ischemic stroke, administration of this compound resulted in decreased infarct size and improved neurological outcomes. The neuroprotective effects were attributed to its ability to modulate glutamate receptors and prevent excitotoxicity.
  • Mechanistic Insights :
    • Mechanistic studies have shown that the compound interacts with various molecular targets involved in inflammation and neuronal survival pathways. For example, it has been found to influence the activity of protein kinases such as ERK and JNK, which are crucial for cell survival signaling.

Q & A

Basic: What are the established synthetic routes for 4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine?

The synthesis typically involves multi-step organic reactions starting from a thieno[3,2-c]pyridine core. For example:

Functionalization of the core structure : The thieno[3,2-c]pyridine framework is modified via nucleophilic substitution or coupling reactions to introduce the methoxypropan-2-yl group.

Protection/deprotection strategies : Temporary protection of reactive sites (e.g., amines) may be employed to direct regioselectivity.

Purification : Column chromatography or recrystallization ensures high purity.
Key intermediates, such as methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate (CAS 1051919-38-0), are often utilized .

Basic: How is structural elucidation performed for this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, distinguishing the methoxypropan-2-yl substituent.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z matching C11_{11}H17_{17}NO2_2S).
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement (as seen in related thienopyridine derivatives) .

Advanced: How can synthetic yields be optimized for the methoxypropan-2-yl substitution step?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SN2 mechanisms.
  • Catalysts : Palladium-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions.
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
  • Design of Experiments (DoE) : Systematic variation of parameters (molar ratios, time) identifies optimal conditions .

Advanced: How to resolve contradictions in reported biological activity data for thieno[3,2-c]pyridine derivatives?

Contradictions may arise from:

  • Structural variations : Minor substituent changes (e.g., cyclohexane vs. aromatic rings) alter target interactions.
  • Assay conditions : Differences in cell lines, concentrations, or incubation times affect results.
  • Solution : Conduct comparative studies using standardized protocols and structural analogs (e.g., 4-oxo derivatives with confirmed antimicrobial activity) .

Advanced: What methodologies are used to study interactions with biological targets?

  • Molecular docking : Predicts binding modes with enzymes/receptors (e.g., cyclooxygenase-2 or ADP receptors).
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) in real time.
  • In vitro assays : Platelet aggregation tests (for anti-thrombotic activity) or cytotoxicity screens (e.g., MTT assay for anticancer potential) .

Basic: What biological activities are associated with thieno[3,2-c]pyridine derivatives?

ActivityExample CompoundsKey Structural Features
Antimicrobial4-Oxo-4-{thieno[...]yl}butanoic acidCarboxylic acid substituent
Neuroprotective3-Amino-1-{thieno[...]yl}propan-1-oneAmino group
Anti-inflammatoryThienopyrimidine derivativesSulfonyl or benzamide moieties
AnticancerN-[6-acetyl-...]furan-2-carboxamideAcetyl and benzothiazole groups
Biological activity often correlates with electron-withdrawing groups and hydrogen-bonding capacity .

Advanced: How to address stereochemical challenges during synthesis?

  • Chiral chromatography : Use columns like Chiralcel OD-H for enantiomer separation (e.g., prasugrel resolution).
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) induce stereoselectivity in coupling reactions.
  • Dynamic kinetic resolution : Converts racemic mixtures to single enantiomers under specific conditions .

Basic: What analytical techniques ensure compound purity?

  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) quantify impurities.
  • TLC monitoring : Ethyl acetate/hexane solvent systems track reaction progress.
  • Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

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